molecular formula C14H14BrN B14117747 N-(4-Bromobenzyl)-4-methylaniline

N-(4-Bromobenzyl)-4-methylaniline

Cat. No.: B14117747
M. Wt: 276.17 g/mol
InChI Key: KKBVRQJLCJSJPW-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a bromobenzyl group attached to the nitrogen atom of 4-methylaniline

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methylaniline

InChI

InChI=1S/C14H14BrN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3

InChI Key

KKBVRQJLCJSJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reductive Amination Using Rhenium Catalysis

Reaction Mechanism and Conditions

The most efficient method involves reductive amination between 4-methylaniline and 4-bromobenzaldehyde using iododioxobis(triphenylphosphine)rhenium(V) (ReO(O)I(PPh₃)₂) and phenylsilane (PhSiH₃) in tetrahydrofuran (THF) under reflux. The reaction proceeds via imine formation followed by silane-mediated reduction:

$$
\text{4-Methylaniline} + \text{4-Bromobenzaldehyde} \xrightarrow{\text{Re(V)}} \text{Imine intermediate} \xrightarrow{\text{PhSiH₃}} \text{N-(4-Bromobenzyl)-4-methylaniline}
$$

Critical Parameters:
  • Catalyst Loading : 2 mol% ReO(O)I(PPh₃)₂
  • Reductant : 1.2 equivalents PhSiH₃
  • Temperature : Reflux (66°C)
  • Time : 35 minutes

This method achieves a 94% yield with >95% purity, as confirmed by HPLC. The chemoselectivity of the rhenium catalyst prevents over-reduction or debromination side reactions.

Alkylation of 4-Methylaniline with 4-Bromobenzyl Bromide

Base-Mediated Nucleophilic Substitution

A two-step alkylation protocol adapted from benzyl ether syntheses involves reacting 4-bromobenzyl bromide with 4-methylaniline in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:

$$
\text{4-Methylaniline} + \text{4-Bromobenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound} + \text{HBr}
$$

Optimization Insights:
  • Solvent : Anhydrous DMF enhances nucleophilicity of the amine.
  • Stoichiometry : A 1:1.05 molar ratio of amine to benzyl bromide minimizes di-alkylation byproducts.
  • Temperature : 80°C for 12 hours achieves 78% yield.

Post-reaction workup includes aqueous extraction (10% HCl followed by NaHCO₃) and column chromatography (hexane:ethyl acetate = 9:1) to isolate the product.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Preparation Routes

Method Catalyst/Base Solvent Temperature Time Yield Purity
Reductive Amination ReO(O)I(PPh₃)₂ THF 66°C 35 min 94% >95%
Alkylation K₂CO₃ DMF 80°C 12 h 78% >90%
Pd-Catalyzed Coupling Pd(PPh₃)₄ Dioxane 100°C 24 h 65% >85%
Advantages and Limitations:
  • Reductive Amination : Superior yield and speed but requires specialized rhenium catalysts (~$320/g).
  • Alkylation : Cost-effective with readily available reagents but prone to di-alkylation without strict stoichiometric control.
  • Palladium Coupling : Enables late-stage functionalization but suffers from lower yield and higher catalyst costs.

Industrial-Scale Production Considerations

Continuous Flow Reductive Amination

Adapting the rhenium-catalyzed method for bulk synthesis requires:

  • Flow Reactor Design : Stainless steel microreactors (0.5 mm ID) to manage exothermic silane reactions.
  • Catalyst Recycling : Immobilizing ReO(O)I(PPh₃)₂ on silica gel reduces costs by enabling 5–7 reuse cycles.

Waste Management in Alkylation Processes

Neutralization of HBr byproducts with NaOH generates NaBr, which can be repurposed for bromination reactions. Closed-loop solvent recovery systems achieve 92% DMF reuse in industrial settings.

Spectroscopic Characterization

Key Spectral Signatures

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 7.42 (d, J = 8.4 Hz, 2H, Ar-Br),
    δ 7.28 (d, J = 8.4 Hz, 2H, Ar-CH₂),
    δ 6.98 (d, J = 8.0 Hz, 2H, Ar-CH₃),
    δ 6.55 (d, J = 8.0 Hz, 2H, Ar-NH),
    δ 4.32 (s, 2H, CH₂),
    δ 2.25 (s, 3H, CH₃).

  • FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1480 cm⁻¹ (C-Br), 1260 cm⁻¹ (C-N).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Major Products:

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated products.

Scientific Research Applications

Chemistry: N-(4-Bromobenzyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. It may also find applications in the development of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency .

Comparison with Similar Compounds

    4-Bromobenzylamine: Similar structure but lacks the methylaniline group.

    4-Bromobenzyl chloride: Similar structure but contains a chloride group instead of an amine.

    4-Bromobenzyl alcohol: Similar structure but contains a hydroxyl group instead of an amine.

Uniqueness: N-(4-Bromobenzyl)-4-methylaniline is unique due to the presence of both the bromobenzyl and methylaniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

N-(4-Bromobenzyl)-4-methylaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromobenzyl group and a methylaniline moiety. This combination contributes to its diverse biological activities. The compound is often used as an intermediate in organic synthesis, but its derivatives may exhibit significant antimicrobial, antifungal, and anticancer properties.

1. Antimicrobial Activity

Research has indicated that this compound and its derivatives possess notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited promising antimicrobial effects, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against specific pathogens .

2. Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro assays have shown that the compound can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay results indicated significant cytotoxicity with IC50 values comparable to established anticancer agents .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific biological targets such as enzymes or receptors. The bromobenzyl group enhances the binding affinity of the compound to these targets, potentially leading to the inhibition or activation of critical cellular pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed their efficacy against different microbial strains. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundMIC (μM)Activity Type
This compound30Bactericidal
Derivative A15.625Bacteriostatic
Derivative B62.5Bactericidal
Derivative C31.108Antifungal

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against MCF7 cells, yielding the following results:

CompoundIC50 (μM)Cell Line
This compound25MCF7
Control Drug20MCF7

These findings indicate that this compound has comparable activity to established anticancer agents.

Q & A

Q. What are the common synthetic routes for preparing N-(4-Bromobenzyl)-4-methylaniline, and how can reaction yields be optimized?

this compound can be synthesized via Buchwald-Hartwig amination or multi-component reactions . For example, a pseudo-four-component synthesis using 4-bromobenzyl chloride and triazole derivatives achieved 42% yield under column chromatography purification . To optimize yields:

  • Use palladium catalysts (e.g., Pd(dba)₂) with ligands like BINAP for enhanced cross-coupling efficiency.
  • Control stoichiometry (e.g., 1:1 molar ratio of aryl halide to amine) and reaction time (8–12 hours) in anhydrous solvents (e.g., dioxane) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. What spectroscopic and crystallographic methods are reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amine proton environments. For example, aromatic protons in the 6.5–7.5 ppm range and methyl groups at ~2.3 ppm are diagnostic .
  • X-ray Crystallography : Use SHELX-90 or SHELXL for structure refinement. Dynamic disorder analysis (e.g., pedal motion in crystals) can resolve conformational ambiguities .
  • Mass Spectrometry : MALDI-TOF verifies molecular weight (e.g., M⁺ at m/z 290–300) .

Q. How does solvent polarity affect the stability and solubility of this compound?

  • Stability : The compound is stable in aprotic solvents (e.g., THF, DCM) but hydrolyzes slowly in protic solvents (e.g., MeOH/H₂O mixtures). Store under inert gas (N₂/Ar) at –20°C to prevent bromine displacement .
  • Solubility : Highly soluble in chlorinated solvents (CHCl₃, DCM) and polar aprotic solvents (DMF, DMSO). Limited solubility in hexane or water (<0.1 mg/mL) .

Advanced Research Questions

Q. How can machine learning improve the prediction of cross-coupling reaction outcomes for this compound derivatives?

  • Descriptor-Based Models : Use atomic/molecular descriptors (e.g., electronegativity, steric bulk) as inputs for random forest algorithms. Ahneman et al. demonstrated 15–20% higher yield predictability compared to linear regression for Pd-catalyzed C–N couplings .
  • Sparse Data Handling : Train models on high-throughput datasets (100+ reactions) to identify inhibitory additives (e.g., isoxazoles) that reduce catalyst efficiency .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps and charge distribution. Becke’s 1993 functional achieved <3 kcal/mol deviation in thermochemical properties for brominated aromatics .
  • Correlation Energy Analysis : Use the Colle-Salvetti formula to model electron correlation effects, critical for predicting redox behavior and nucleophilic attack sites .

Q. How do steric and electronic factors influence the metabolic pathways of this compound in hepatic microsomes?

  • Oxidative Metabolism : The 4-bromobenzyl group undergoes hydroxylation at the methyl position (C–H activation) in hamster/rabbit microsomes, forming N-benzyl-4-hydroxymethylaniline. Confirm metabolites via HPLC-UV comparison with synthetic standards .
  • Steric Hindrance : Bulky substituents (e.g., adamantane derivatives) reduce metabolic clearance by ~40% due to hindered cytochrome P450 binding .

Q. What strategies resolve conformational ambiguities in X-ray structures of this compound derivatives?

  • Phase Annealing : Implement SHELX-90’s simulated annealing approach to refine structures with dynamic disorder (e.g., benzylidene pedal motion). This method improves success rates by 10× for large structures .
  • Negative Quartet Relations : Apply multisolution direct methods to resolve phase problems in low-symmetry crystals .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

Reaction TypeCatalyst SystemSolventYield (%)Reference
Buchwald-HartwigPd(dba)₂, BINAPDioxane35–74
Multi-componentCu(I), 4-BromobenzylDCM42

Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetProperty CalculatedError Margin
B3LYP6-31G*HOMO-LUMO Gap±0.2 eV
Colle-Salvetticc-pVTZElectron Correlation Energy<5%

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